molecular formula C22H10F6N2O2S B5215460 2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

Cat. No.: B5215460
M. Wt: 480.4 g/mol
InChI Key: SKNQYYHNWFPXRX-ZDLGFXPLSA-N
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Description

2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolo[3,2-a][1,3]benzimidazole core and a bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a][1,3]benzimidazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can also improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the bis(trifluoromethyl)phenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylisothiocyanate
  • 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine
  • 5-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Uniqueness

2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is unique due to its combination of a thiazolo[3,2-a][1,3]benzimidazole core and a bis(trifluoromethyl)phenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(2Z)-2-[[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10F6N2O2S/c23-21(24,25)12-7-11(8-13(9-12)22(26,27)28)17-6-5-14(32-17)10-18-19(31)30-16-4-2-1-3-15(16)29-20(30)33-18/h1-10H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNQYYHNWFPXRX-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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